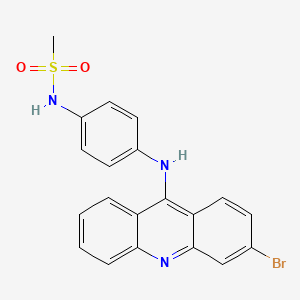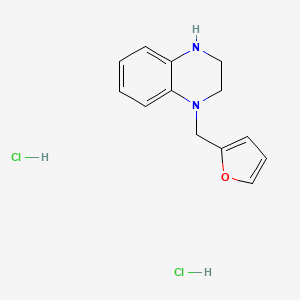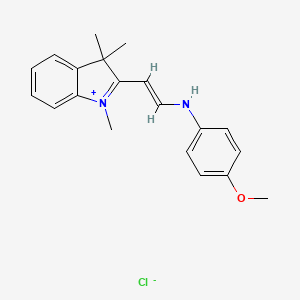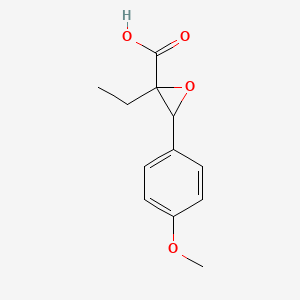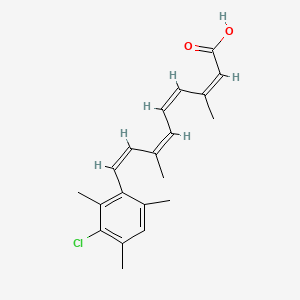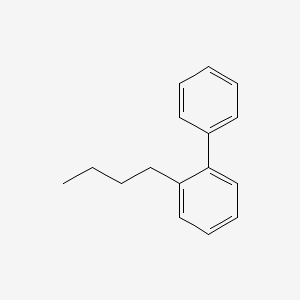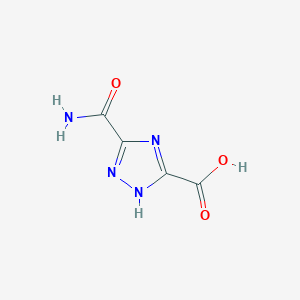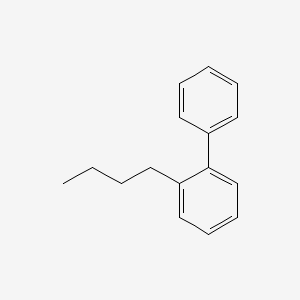
Ethyl 2-(chlorocarbonyl)-2-ethylbutanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-carbonochloridoyl-2-ethyl-butanoate: is an organic compound belonging to the ester family. Esters are characterized by their pleasant odors and are often used in perfumes and flavoring agents . This compound, specifically, is known for its unique structure which includes a chlorocarbonyl group attached to the butanoate ester.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of ethyl 2-carbonochloridoyl-2-ethyl-butanoate typically involves the esterification of butanoic acid with ethanol in the presence of a chlorinating agent. The reaction conditions often require a catalyst such as sulfuric acid to facilitate the esterification process .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, ensuring high yield and purity of the final product .
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: Ethyl 2-carbonochloridoyl-2-ethyl-butanoate can undergo oxidation reactions, typically resulting in the formation of carboxylic acids.
Reduction: Reduction of this compound can lead to the formation of alcohols.
Substitution: The chlorocarbonyl group in the compound makes it susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like ammonia or amines can be used under mild conditions.
Major Products Formed:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Amides or substituted esters.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-carbonochloridoyl-2-ethyl-butanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme catalysis.
Medicine: Investigated for its potential use in drug synthesis and delivery systems.
Industry: Utilized in the production of fragrances and flavoring agents.
Wirkmechanismus
The mechanism of action for ethyl 2-carbonochloridoyl-2-ethyl-butanoate involves its interaction with nucleophiles. The chlorocarbonyl group is highly reactive, making it a target for nucleophilic attack. This leads to the formation of various products depending on the nucleophile involved. The molecular targets and pathways are primarily related to ester hydrolysis and substitution reactions .
Vergleich Mit ähnlichen Verbindungen
Ethyl acetate: Another ester with a simpler structure, commonly used as a solvent.
Methyl butyrate: Known for its fruity odor, used in flavorings and perfumes.
Ethyl benzoate: Used in the fragrance industry, similar in structure but with a benzene ring.
Uniqueness: Ethyl 2-carbonochloridoyl-2-ethyl-butanoate is unique due to the presence of the chlorocarbonyl group, which imparts distinct reactivity and makes it suitable for specialized applications in organic synthesis and industrial processes .
Eigenschaften
CAS-Nummer |
50547-85-8 |
|---|---|
Molekularformel |
C9H15ClO3 |
Molekulargewicht |
206.66 g/mol |
IUPAC-Name |
ethyl 2-carbonochloridoyl-2-ethylbutanoate |
InChI |
InChI=1S/C9H15ClO3/c1-4-9(5-2,7(10)11)8(12)13-6-3/h4-6H2,1-3H3 |
InChI-Schlüssel |
BTZMVIQHCCBGII-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(C(=O)OCC)C(=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



